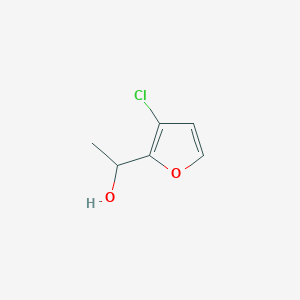

2-(1-Hydroxyethyl)-3-chloro-furan

Descripción

2-(1-Hydroxyethyl)-3-chloro-furan is a halogenated furan derivative characterized by a hydroxylated ethyl group at the 2-position and a chlorine atom at the 3-position of the furan ring. The compound’s structure combines the aromaticity of the furan core with polar functional groups, influencing its physicochemical properties and reactivity. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, leveraging their reactivity in cross-coupling or nucleophilic substitution reactions.

Propiedades

Fórmula molecular |

C6H7ClO2 |

|---|---|

Peso molecular |

146.57 g/mol |

Nombre IUPAC |

1-(3-chlorofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 |

Clave InChI |

KAUYAIWEKCWPQL-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C=CO1)Cl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 2-(1-Hydroxyethyl)-3-chloro-furan, we compare it with three related furan derivatives (Table 1). Key differentiating factors include substituent effects on solubility, thermal stability, and reactivity.

Table 1: Comparative Analysis of Furan Derivatives

*Estimated based on hydroxyl/chloro-substituted furan analogs.

Structural and Functional Differences

- Substituent Effects: The hydroxyethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 3-chlorofuran. This increases solubility in polar solvents (e.g., water, ethanol) but reduces volatility. The chlorine atom at the 3-position directs electrophilic attacks to the 5-position of the furan ring, contrasting with unsubstituted furans, where reactivity is distributed across multiple sites.

Physicochemical Properties

- Melting Point : The hydroxyethyl group elevates the melting point (~120–125°C) relative to 3-chlorofuran (liquid at room temperature) due to intermolecular H-bonding. However, it remains lower than the fused-ring derivative in (178–180°C), where rigidity from the isocoumarin system dominates .

- Solubility: High polarity from the -OH group improves aqueous solubility, making this compound more suitable for biological applications than nonpolar analogs.

Research Findings and Limitations

- Synthetic Challenges : While details high-temperature esterification for a related furan-carboxylate, this compound likely requires milder conditions to preserve the hydroxyl group .

- Data Gaps : Direct experimental data (e.g., NMR, MS) for this compound are absent in the provided evidence. Properties are inferred from structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.